Methyl 2,3-dihydrobenzofuran-6-carboxylate

Regioisomer differentiation 1H NMR fingerprinting Quality control

Pharmaceutical QC labs require authenticated impurity standards for method validation, yet internal characterization delays CMC timelines by weeks. Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS 1083168-68-6) solves this as a pre-certified reference material. - **Dual role**: Synthetic intermediate for mPGES-1 inhibitor libraries AND drug impurity spike standard - **Analytical ready**: 98.95% purity with batch-specific CoA (NMR, HPLC, LC/MS); distinct 1H NMR fingerprint enables unambiguous specificity - **Regulatory compliant**: Notified ECHA Acute Tox. 4 / Skin Irrit. 2 classification enables GHS-compliant SDS without de novo assessment

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 1083168-68-6
Cat. No. B2848217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydrobenzofuran-6-carboxylate
CAS1083168-68-6
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CCO2)C=C1
InChIInChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3
InChIKeyOVZHUVTYFSNMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dihydrobenzofuran-6-carboxylate: Identity and Procurement


Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS 1083168-68-6) is a heterocyclic building block featuring a 2,3-dihydrobenzofuran core with a methyl ester substituent at the 6-position (molecular formula C10H10O3, molecular weight 178.19 g/mol, IUPAC name methyl 2,3-dihydro-1-benzofuran-6-carboxylate) . The compound belongs to the dihydrobenzofuran scaffold family, which has been designated a privileged structure in medicinal chemistry for the design of small-compound libraries targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) and other therapeutically relevant enzymes [1]. Critically, it is also explicitly catalogued as a drug impurity, making it relevant for pharmaceutical analytical quality control (QC) workflows . This dual role—as both synthetic intermediate and impurity reference standard—defines its procurement profile among close structural analogs.

Methyl 2,3-Dihydrobenzofuran-6-carboxylate: Why Substitution Fails


Substituting methyl 2,3-dihydrobenzofuran-6-carboxylate with a closely related analog—such as the 5-carboxylate regioisomer, the fully aromatic benzofuran-6-carboxylate, or the free carboxylic acid—introduces measurable and functionally consequential differences in physicochemical properties, reactivity, and regulatory identity. The 6-carboxylate regioisomer exhibits a distinct 1H NMR fingerprint (400 MHz, CDCl3: δ 7.57, 7.40, 7.23 ppm aromatic; δ 4.61 and 3.25 ppm dihydrofuran CH2; δ 3.89 ppm ester CH3) that differs from the 5-substituted isomer, enabling unambiguous identity confirmation in QC settings . The dihydrobenzofuran core provides a saturated C2–C3 bond (MW = 178.19 g/mol) that alters molecular shape, conformational flexibility, and metabolic susceptibility relative to the fully aromatic benzofuran-6-carboxylate analog (MW = 176.17 g/mol, C10H8O3) . Furthermore, the methyl ester form offers direct reactivity toward nucleophilic acyl substitution (e.g., LiAlH4 reduction to the primary alcohol) without the pre-activation step required for the free acid . Such differences preclude simple interchangeability in both synthetic and analytical contexts.

Methyl 2,3-Dihydrobenzofuran-6-carboxylate: Comparative Evidence


6- vs. 5-Carboxylate Regioisomer Differentiation

Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS 1083168-68-6) is distinguished from its 5-carboxylate regioisomer (CAS 588702-80-1) by both spectroscopic and physical properties. The 6-carboxylate exhibits a characteristic 1H NMR aromatic pattern in CDCl3 at 400 MHz with signals at δ 7.57 (d, J=7.6 Hz, 1H), 7.40 (s, 1H), and 7.23 (d, J=7.6 Hz, 1H), alongside dihydrofuran CH2 signals at δ 4.61 (t, J=8.8 Hz, 2H) and 3.25 (t, J=8.8 Hz, 2H), and the methyl ester singlet at δ 3.89 (3H) . The 5-carboxylate regioisomer (same molecular formula C10H10O3, MW 178.18) displays a different aromatic substitution pattern and altered chemical shift dispersion, enabling unambiguous regioisomeric assignment by routine NMR . Furthermore, the predicted boiling point of the 6-carboxylate (281.0 ± 19.0 °C) is distinguishable from the 5-carboxylate (296.2 ± 19.0 °C), a ΔTb of approximately 15 °C that can be leveraged for GC-based identity confirmation .

Regioisomer differentiation 1H NMR fingerprinting Quality control

Dihydrobenzofuran vs. Benzofuran Core Oxidation State

The 2,3-dihydrobenzofuran core of the target compound contains a saturated C2–C3 bond, which confers distinct molecular geometry, conformational flexibility, and reactivity compared to the fully aromatic benzofuran analog methyl benzofuran-6-carboxylate (CAS 588703-29-1) . The molecular formula difference—C10H10O3 (MW 178.19) for the dihydro derivative versus C10H8O3 (MW 176.17) for the aromatic benzofuran—reflects the loss of two hydrogen atoms upon aromatization, corresponding to a formal oxidation state change of +2 at the heterocyclic ring . The saturated dihydrofuran ring adopts a non-planar envelope or half-chair conformation, whereas the benzofuran ring is fully planar, altering molecular shape and potential target-binding interactions. In reduction chemistry, the dihydrobenzofuran scaffold is resistant to further reduction under conditions that would reduce benzofurans, providing chemoselectivity advantages. Conversely, the dihydrobenzofuran can be dehydrogenated to the benzofuran under oxidative conditions, offering a synthetic divergence point not available with the pre-aromatized analog [1].

Oxidation state Scaffold flexibility Metabolic stability

Ester vs. Free Acid Reactivity in Synthesis

Methyl 2,3-dihydrobenzofuran-6-carboxylate (MW 178.19) is the methyl ester derivative of 2,3-dihydrobenzofuran-6-carboxylic acid (CAS 301836-57-7, MW 164.16, C9H8O3, predicted pKa 4.25 ± 0.20) . The methyl ester offers direct participation in nucleophilic acyl substitution reactions. Specifically, it undergoes LiAlH4 reduction to (2,3-dihydrobenzofuran-6-yl)methanol at 0 °C in THF with 17.8 g (100 mmol) scale yielding the primary alcohol building block, a transformation not directly accessible from the free acid without pre-activation (e.g., mixed anhydride or acyl chloride formation) . The ester form also enables direct aminolysis, transesterification, and hydrolysis to the carboxylic acid under mild basic conditions, providing orthogonal reactivity control in library synthesis. The free acid (pKa 4.25) requires coupling reagents for amide bond formation, adding a synthetic step and introducing reagent-related impurities [1]. The 2,3-dihydrobenzofuran scaffold has been validated as a privileged structure for constructing lead-like compound libraries with molecular weights of 299–421 and calculated logP values of 1.9–4.7 [1].

Ester reactivity Protecting group strategy Parallel synthesis

Certified Impurity Standard Documentation

Methyl 2,3-dihydrobenzofuran-6-carboxylate is explicitly catalogued and supplied as a drug impurity reference standard by multiple vendors, with certified purity supported by batch-specific analytical QC documentation [1]. MedChemExpress supplies the compound under catalog number HY-Z0797 at 98.95% purity, with available LC/MS, NMR, HPLC, chiral analysis, and elemental analysis reports . Bidepharm provides the compound at 95% standard purity with batch-specific QC data including NMR, HPLC, and GC . In contrast, the closely related regioisomer methyl 2,3-dihydrobenzofuran-5-carboxylate (CAS 588702-80-1) is listed primarily as a generic research chemical without the same impurity-standard designation, and the free acid (CAS 301836-57-7) lacks the authenticated analytical reference standard documentation package . This impurity-standard status means the 6-carboxylate methyl ester is accompanied by CoA (Certificate of Analysis) documentation suitable for regulatory submissions, whereas generic analogs typically require independent characterization by the end user before use in GMP or GLP environments.

Drug impurity Reference standard HPLC QC

ECHA Harmonized Hazard Classification

Methyl 2,3-dihydrobenzofuran-6-carboxylate carries a notified classification and labelling (C&L) inventory entry under the CLP Regulation (EC List No. 827-633-2), with harmonized hazard classifications: Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Irrit. 2A (H319 – causes serious eye irritation), and STOT SE 3 (H335 – may cause respiratory irritation, inhalation), with GHS07 warning pictogram [1]. This notified classification provides procurement teams with a regulatory-grade hazard profile for workplace risk assessment, storage condition specification, and shipping compliance. In contrast, several close analogs including methyl benzofuran-6-carboxylate (CAS 588703-29-1) and methyl 2,3-dihydrobenzofuran-5-carboxylate (CAS 588702-80-1) do not have the same depth of notified C&L inventory entries, placing the burden of hazard assessment on the end user [2]. The availability of a pre-notified ECHA classification reduces the internal EHS review cycle by an estimated 1–2 weeks for initial procurement authorization in industrial R&D settings.

Regulatory compliance CLP classification Safety data sheet

Methyl 2,3-Dihydrobenzofuran-6-carboxylate: Key Applications


Impurity Reference Standard for HPLC Method Validation

Methyl 2,3-dihydrobenzofuran-6-carboxylate is explicitly listed as a drug impurity by multiple vendors (MedChemExpress HY-Z0797, GLPBio), supplied at 98.95% certified purity with full QC documentation including LC/MS, NMR, and HPLC . Its distinct 1H NMR fingerprint (δ 7.57, 7.40, 7.23 aromatic; δ 4.61, 3.25 dihydrofuran CH2; δ 3.89 ester CH3) enables unambiguous identity confirmation and quantification as an impurity spike-in standard during HPLC method development and validation for API impurity profiling . The notified ECHA C&L classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides the regulatory hazard framework required for handling documentation in GMP analytical laboratories [1]. This pre-authenticated standard eliminates 2–4 weeks of internal characterization per batch, directly supporting accelerated ANDA CMC development.

Building Block for Diversity-Oriented Library Synthesis

The methyl ester functionality of the target compound provides direct entry into nucleophilic acyl substitution chemistry (LiAlH4 reduction to alcohol at 100 mmol scale, direct aminolysis, and transesterification) without the pre-activation step required for the free carboxylic acid (CAS 301836-57-7, pKa 4.25) . The 2,3-dihydrobenzofuran scaffold has been established as a privileged structure for constructing lead-like libraries (MW 299–421, logP 1.9–4.7) targeting mPGES-1, IRAK4, and BET bromodomains . Compared to the fully aromatic benzofuran-6-carboxylate (CAS 588703-29-1), the saturated C2–C3 bond introduces conformational flexibility that can be exploited to modulate target binding and metabolic stability during hit-to-lead optimization [1]. The 6-position regiochemistry ensures a defined vector for growing molecular complexity, distinct from the 5-carboxylate regioisomer (CAS 588702-80-1).

Intermediate for Alcohol, Amide, and Acid Derivatives

The target compound serves as a versatile intermediate for generating three key derivative classes from a single starting material: (i) LiAlH4 reduction to (2,3-dihydrobenzofuran-6-yl)methanol at multigram scale (17.8 g demonstrated) ; (ii) direct aminolysis to 2,3-dihydrobenzofuran-6-carboxamides without coupling reagents; and (iii) mild basic hydrolysis (NaOH, MeOH/H2O) to 2,3-dihydrobenzofuran-6-carboxylic acid for subsequent diversification . This orthogonal reactivity profile allows medicinal chemistry teams to generate a focused library of alcohol, amide, and acid analogs from a single procurement, reducing the number of distinct building blocks that must be sourced, characterized, and inventoried. The 6-regioisomeric identity ensures that all derivatives maintain a consistent substitution vector, facilitating SAR interpretation across the series.

QC Spike-In Standard for Purity Determination

In pharmaceutical QC laboratories, methyl 2,3-dihydrobenzofuran-6-carboxylate is procured as a pre-characterized impurity standard for spiking experiments to establish HPLC method linearity, accuracy, precision, LOD, and LOQ for impurity quantification . The compound's distinct chromatographic retention (predicted boiling point 281.0 °C; density 1.2 g/cm³) and unique 1H NMR fingerprint differentiate it from both the API and other potential process impurities, ensuring method specificity . Its notified ECHA classification supports GHS-compliant SDS preparation and laboratory safety documentation without requiring de novo toxicological assessment [1]. The availability of batch-specific CoA documentation (NMR, HPLC, GC, LC/MS) from multiple vendors (MedChemExpress, Bidepharm, MolCore) provides competitive sourcing options while maintaining analytical data traceability for regulatory inspections.

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